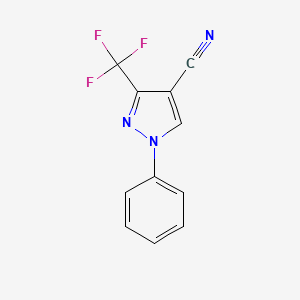

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

1-phenyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3/c12-11(13,14)10-8(6-15)7-17(16-10)9-4-2-1-3-5-9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQJQWADNBQYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697106 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-65-2 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

A widely reported method involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines, including 4-(trifluoromethyl)phenylhydrazine, to afford 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with high regioselectivity. The reaction proceeds via a Michael-type nucleophilic addition followed by cyclization, yielding the pyrazole ring.

Experimental Procedure

- A solution of aryl hydrazine (1.2 mmol) in absolute ethanol or trifluoroethanol (2 mL) is prepared under stirring.

- (Ethoxymethylene)malononitrile (1) is added slowly.

- The mixture is refluxed under nitrogen atmosphere, typically for 4 hours (0.5 hours for phenylhydrazine).

- The crude product is purified by column chromatography using hexane/ethyl acetate gradients.

Solvent Effects and Yields

The choice of solvent profoundly affects the yield and reaction rate. Trifluoroethanol (TFE) and ethanol have been identified as the most effective solvents, providing yields up to 84% for the unsubstituted phenyl derivative and moderate yields (47-68%) for trifluoromethyl-substituted derivatives.

| Entry | Aryl Hydrazine Substituent | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylhydrazine (C6H5) | TFE | 0.5 | 84 |

| 2 | 4-(Trifluoromethyl)phenylhydrazine (CF3) | Ethanol | 4 | 67 |

| 3 | 4-(Trifluoromethyl)phenylhydrazine (CF3) | TFE | 4 | 63 |

Regioselectivity and Mechanistic Insights

The reaction exclusively produces the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile without formation of regioisomers or uncyclized hydrazides, indicating a highly selective cyclization pathway. The mechanism likely involves nucleophilic attack of the hydrazine on the activated alkene of (ethoxymethylene)malononitrile, followed by ring closure and tautomerization.

Synthesis via Vilsmeier Cyclization of Hydrazones

Method Overview

An alternative approach to pyrazole derivatives involves the Vilsmeier cyclization of hydrazones derived from aryl hydrazines and aldehydes or ketones. This method is applicable for preparing 1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes, which are precursors to related compounds.

Experimental Details

- Hydrazone (1 mmol) is added dropwise to a cold DMF solution containing POCl3.

- The mixture is heated at 80 °C for 4 hours.

- After workup and purification by flash chromatography, the pyrazole aldehydes are obtained.

This method is efficient for introducing aldehyde functionality but requires additional steps to convert to the carbonitrile derivative.

Fluorinated Pyrazole-4-Carbonitriles via Diazo Compound Cyclization

Novel Approach Using 2,2,2-Trifluorodiazoethane

Recent studies describe the use of 2,2,2-trifluorodiazoethane in sealed tube reactions with 1,2-dicyanoalkenes or 1,1-dicyanoalkenes to form trifluoromethyl-substituted pyrazole-4-carbonitriles.

General Procedure

- To a sealed tube with magnetic stirring, 1,2-dicyanoalkene and TMEDA are added along with a stock solution of trifluorodiazoethane.

- The mixture is stirred at room temperature for 12 hours.

- After aqueous workup and chromatographic purification, the 3-trifluoromethyl pyrazole-4-carbonitriles are isolated.

Oxidative Methods for Functionalized Pyrazole Derivatives

Oxidation Using Trichloroacetic Acid (TCA) and TCPA

Patent literature describes oxidation of pyrazole intermediates using trichloroacetic acid and trichloroperacetic acid (TCPA) to prepare sulfinyl-substituted pyrazoles, relevant for derivatives related to 1-phenyl-3-(trifluoromethyl)-1H-pyrazoles.

Solvent and Reaction Conditions

- Oxidation is conducted in chlorinated acetic acid solvents (dichloroacetic or monochloroacetic acid).

- The reaction temperature must be controlled to ensure compatibility with both substrate and oxidant.

- Product isolation requires careful solvent and oxidant recovery steps.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has been studied for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Research indicates that compounds within this class exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in reducing inflammation in animal models, suggesting potential for development into a new class of anti-inflammatory drugs .

Agrochemicals

This compound has also been explored for its utility as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues.

Data Table: Herbicidal Activity

| Compound | Target Species | Activity Level | Reference |

|---|---|---|---|

| This compound | Weeds (e.g., Amaranthus spp.) | High | |

| Other Pyrazole Derivatives | Various Weeds | Moderate to High |

Case Study : Research conducted by agricultural scientists indicated that formulations containing this compound effectively controlled weed populations in maize crops, outperforming traditional herbicides .

Material Science

In material science, this compound is utilized as a precursor for synthesizing novel polymers and materials with enhanced thermal stability and chemical resistance.

Data Table: Material Properties

Case Study : A recent study highlighted the use of this compound in creating polymer blends that exhibited superior mechanical properties and stability under extreme conditions, making them suitable for aerospace applications .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl ring and pyrazole core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile are compared below with analogous pyrazole-carbonitriles and related derivatives. Key differentiating factors include substituent effects on molecular weight, spectral properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Notes:

- *Predicted NMR shifts based on substituent electronic effects and analogs .

- Carboxamide derivatives () exhibit higher melting points due to hydrogen-bonding capacity.

Key Findings:

Substituent Effects on Reactivity :

- The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for pesticidal activity (e.g., fipronil derivatives) .

- Carboxamide derivatives () show higher polarity and melting points compared to carbonitriles, impacting solubility and bioavailability .

Spectral Differentiation: Pyrazole protons in 5-amino analogs () resonate at δ 6.5, while triazole hybrids () exhibit downfield shifts (δ 8.38) due to electron-withdrawing triazole effects . Methyl-substituted pyrazoles () show distinct δ 4.0 signals for -CH₃, absent in phenyl analogs .

Fipronil analogs () highlight the importance of sulfinyl and cyano groups in insecticidal activity .

Biological Activity

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, also known by its CAS number 1185292-65-2, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological targets, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₁H₆F₃N₃

- Molecular Weight : 237.18 g/mol

- CAS Number : 1185292-65-2

1. Adenosine Receptor Affinity

Research has indicated that derivatives of pyrazole compounds can exhibit significant affinity for adenosine receptors. A study highlighted the influence of the trifluoromethyl-benzyl moiety on the affinity profile at the human adenosine receptor subtypes. While certain derivatives showed high affinity for the hA3 receptor (Ki = 11 nM), they were inactive at the hA2B receptor, suggesting selective binding properties that could be exploited for therapeutic applications .

2. Anticancer Potential

The compound's structural characteristics may confer anticancer properties. In vitro studies have demonstrated that pyrazole derivatives can inhibit cellular proliferation in various cancer cell lines. For instance, compounds related to this compound exhibited promising results against HeLa and HCT116 cell lines, indicating potential as an anticancer agent .

3. Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. Pyrazole derivatives have been studied for their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Some derivatives showed selective inhibition with IC₅₀ values in the low micromolar range, indicating potential use in cancer therapies targeting CDK pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyrazole precursors. The incorporation of trifluoromethyl groups is achieved through electrophilic fluorination techniques or via nucleophilic substitution reactions.

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, and what key reaction parameters influence its yield?

- Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 5-azido-1H-pyrazole-4-carbonitrile reacts with ethynylbenzene in a THF/water (1:1) solvent system at 50°C for 16 hours, using CuSO₄ and sodium ascorbate as catalysts. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields the product (66% yield). Key parameters include reaction temperature, stoichiometry of copper catalyst, and solvent polarity .

- Data : ¹H NMR (DMSO-d₆): δ 14.28 (s, 1H), 9.21 (s, 1H); IR: 2231 cm⁻¹ (C≡N stretch) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., δ 8.86 ppm for triazole protons) and carbonitrile signal absence in ¹H NMR.

- IR Spectroscopy : Detect C≡N stretching (~2230 cm⁻¹) and triazole/pyrazole ring vibrations (1541–1480 cm⁻¹).

- HRMS : Validate molecular weight (e.g., [M]+ Calcd 236.0805; Found 236.0807) .

Q. What are the typical purification methods for this compound, and how do solvent systems affect chromatographic resolution?

- Methodology : Flash chromatography on silica gel with gradients of cyclohexane/ethyl acetate (0–100% ethyl acetate) effectively separates impurities. Dry loading with Celite improves separation efficiency. Solvent polarity adjustments minimize co-elution of byproducts .

Advanced Research Questions

Q. How can synthetic yield be optimized, and what factors contribute to variability in reaction outcomes?

- Methodology :

- Catalyst Loading : Increasing CuSO₄ from 0.2 to 0.3 equiv improved yields in analogous triazole syntheses (e.g., 66% → 79%) .

- Temperature Control : Prolonged heating (>16 hours) at 50°C may degrade thermally sensitive intermediates; microwave-assisted synthesis could reduce reaction time .

- Solvent Optimization : Mixed aqueous-organic solvents enhance Cu(I) stability, but higher THF ratios reduce azide solubility .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to resolve twinning or disorder. High-resolution data (>1.0 Å) and hydrogen-bonding analysis improve model accuracy. For example, SHELXPRO interfaces with density modification tools to handle partial occupancy in trifluoromethyl groups .

Q. How is the compound’s bioactivity as a COX-2/5-LOX inhibitor evaluated in vitro?

- Methodology :

- Enzyme Assays : Measure IC₅₀ via fluorescence-based inhibition of COX-2 (e.g., prostaglandin E₂ quantification) and 5-LOX (leukotriene B₄ ELISA).

- Cellular Models : Test anti-inflammatory activity in LPS-stimulated macrophages (NO production) or antiproliferative effects in cancer cell lines (MTT assay) .

Q. How do substituents on the phenyl ring influence electronic properties and binding affinity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.